2-Naphthylb-D-mannopyranoside
Description
Significance of Glycosides in Biochemical and Biological Systems
Glycosides are a diverse class of molecules in which a sugar molecule is linked to a non-carbohydrate moiety, known as an aglycone, through a glycosidic bond. numberanalytics.comwikipedia.org These compounds are fundamental to numerous biological processes. numberanalytics.comnumberanalytics.com In living organisms, they are involved in critical functions such as cell-cell recognition, signaling, and modulating protein function and stability. numberanalytics.comnumberanalytics.com For instance, glycosides attached to proteins (glycoproteins) and lipids (glycolipids) are key players in cell surface interactions. numberanalytics.com
In the realm of biochemistry, glycosides are indispensable tools for studying carbohydrate metabolism and enzyme mechanics. scbt.com They serve as substrates for glycosidases, the enzymes that hydrolyze glycosidic bonds, enabling researchers to investigate enzyme activity and identify potential inhibitors. scbt.com Furthermore, glycosides are used in the synthesis of glycoconjugates, which are vital for research into cellular communication and immune responses. scbt.com The ability of plants to store chemicals as inactive glycosides, which can be activated by enzymatic hydrolysis, highlights their ecological and medicinal importance. wikipedia.orgebsco.com
| Biological Role of Glycosides | Description |
| Cellular Processes | Participate in cell-cell interactions, protein modification, and metabolism. numberanalytics.com |
| Protein Function | Glycosylation can influence the stability and function of proteins. numberanalytics.com |
| Energy Storage | Plants utilize glycosides to store energy. ebsco.com |
| Defense Mechanisms | Plants can store toxins in an inactive glycoside form as a defense against herbivores. wikipedia.orgebsco.com |
| Medical Applications | Certain glycosides, like cardiac glycosides, are used in medicine to treat heart conditions. ebsco.com |
Overview of Mannopyranosides and Glycosidic Linkages in Carbohydrate Chemistry
Mannopyranosides are glycosides that contain a mannose sugar in a pyranose (six-membered ring) form. D-mannose is a common monosaccharide found in nature, often as a structural component of N-linked glycans in various organisms, from viruses to mammals. nih.gov These structures are frequently branched and involve different types of glycosidic linkages, such as α-(1→2), α-(1→3), α-(1→4), and α-(1→6). nih.gov For example, the fimbrial lectin FimH from pathogenic Escherichia coli effectively binds to oligomannose glycans with α-(1→3) linkages at their non-reducing end. nih.gov
The formation of the glycosidic linkage is a central aspect of carbohydrate chemistry. researchgate.net The stereochemistry of this bond (α or β) significantly impacts the structure and biological function of the resulting glycoside. The synthesis of specific mannosyl disaccharides, for instance, can yield either α- or β-linked products depending on the specific reactants and conditions used. cdnsciencepub.com Unlike O-glycosides, which possess an anomeric oxygen atom, C-glycosides feature a more stable carbon-carbon bond, making them resistant to enzymatic hydrolysis. academie-sciences.frnih.gov This increased stability makes C-glycoside analogues valuable tools for studying biological processes and for drug design. academie-sciences.fr
| Common Glycosidic Linkages of D-Mannose | Biological Context |
| α-(1→2) | Found in lipoarabinomannans from Mycobacterium tuberculosis, recognized by the C-lectin Dectin-2. nih.gov |
| α-(1→3) | Target for the FimH lectin of uropathogenic E. coli. nih.gov |
| α-(1→4) | Present in polysaccharides from Streptomyces griseus and Mycobacterium smegmatis. nih.gov |
| α-(1→6) | A common linkage in the core structure of N-linked glycans. nih.gov |
Rationale for Investigating Aryl Glycosides with Fluorogenic Moieties in Enzyme and Glycobiology Research
Aryl glycosides, which have an aromatic group as their aglycone, are particularly useful in enzyme research. When this aryl group is a fluorophore (a molecule that can re-emit light upon excitation), the resulting compound is a fluorogenic substrate. The investigation of aryl glycosides with fluorogenic moieties is driven by the need for sensitive and continuous assays to detect enzyme activity. researchgate.net
The principle behind their use is straightforward: the intact glycoside is often non-fluorescent or has low fluorescence. However, when a glycosidase enzyme cleaves the glycosidic bond, the fluorogenic aglycone is released, resulting in a significant increase in fluorescence. mdpi.comresearchgate.net This change in fluorescence can be measured in real-time to determine the rate of the enzymatic reaction. This method is highly sensitive and is widely used for screening large libraries of compounds for potential enzyme inhibitors or for detecting specific enzyme activities in complex biological samples like cell lysates. researchgate.net Fluorogenic substrates such as those based on 4-methylumbelliferone (B1674119) (4-MU) or resorufin (B1680543) have been synthesized for various glycosidases, enabling the study of enzymes that are otherwise difficult to assay. mdpi.comresearchgate.net
Historical Context of Naphthyl Glycosides as Substrates for Glycosidases
The use of naphthyl glycosides as substrates for detecting glycosidase activity has a well-established history in histochemistry and biochemistry. Unsubstituted naphthyl substrates have been recognized for their utility in the histochemical demonstration of a variety of glycosidases. nih.gov Specifically, 2-naphthyl substrates are employed for demonstrating microvillous glycosidases and for assessing the total activity of soluble glycosidases. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C16H18O6 |
|---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-6-(hydroxymethyl)-4-naphthalen-1-yloxyoxane-2,3,5-triol |
InChI |
InChI=1S/C16H18O6/c17-8-12-13(18)15(14(19)16(20)22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13-,14+,15+,16-/m1/s1 |
InChI Key |
XCWQLPZEAPGDDX-RBGFHDKUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2O[C@H]3[C@@H]([C@H](O[C@H]([C@H]3O)O)CO)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3C(C(OC(C3O)O)CO)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 Naphthyl β D Mannopyranoside
Established Glycosylation Reactions for 2-Naphthyl-β-D-mannopyranoside Synthesis
The formation of the glycosidic bond between D-mannose and 2-naphthol (B1666908) can be achieved through several distinct approaches, each with its own mechanistic basis and stereochemical implications.
Fischer Glycosylation Approaches for Glycoside Formation
The Fischer glycosylation is a classic method for forming glycosides by reacting a monosaccharide with an alcohol in the presence of an acid catalyst. In the context of 2-Naphthyl-β-D-mannopyranoside synthesis, this would involve the direct reaction of D-mannose with 2-naphthol under acidic conditions. The reaction proceeds through the protonation of the anomeric hydroxyl group of mannose, followed by the elimination of water to form a cyclic oxocarbenium ion intermediate. This electrophilic intermediate is then attacked by the nucleophilic hydroxyl group of 2-naphthol.
However, the Fischer glycosylation is an equilibrium-driven process and typically yields a mixture of anomers (α and β) and ring isomers (pyranosides and furanosides). For hexoses like mannose, prolonged reaction times generally favor the formation of the more thermodynamically stable pyranoside forms. Due to the anomeric effect, the α-anomer is often the thermodynamically favored product, making the stereoselective synthesis of the β-anomer via this method challenging without significant optimization or modification.
Enzymatic Glycosylation Techniques Utilizing Glycosyltransferases
Enzymatic methods offer a powerful alternative for stereospecific glycoside synthesis, utilizing glycosyltransferases to catalyze the formation of glycosidic bonds with high precision. For the synthesis of 2-Naphthyl-β-D-mannopyranoside, a mannosyltransferase would be employed. These enzymes transfer a mannose unit from an activated donor substrate, such as a nucleotide sugar (e.g., GDP-mannose), to an acceptor molecule, in this case, 2-naphthol.
The high stereo- and regioselectivity of glycosyltransferases circumvents the challenges of anomeric control inherent in chemical methods. Specific mannosidases, which typically hydrolyze glycosidic bonds, can also be used in a reverse or transglycosylation mode under certain conditions to synthesize β-mannosides. For instance, endo-β-mannosidase has been shown to transfer mannose to various acceptors, including those with aromatic aglycones, with high stereospecificity for the β-linkage. The use of such enzymes can provide a direct and efficient route to the desired β-mannoside, avoiding the complex protecting group manipulations often required in chemical synthesis.
Stereoselective Glycosylation Strategies for β-Mannopyranoside Construction
The chemical synthesis of 1,2-cis glycosides, particularly β-mannopyranosides, is one of the most formidable challenges in carbohydrate chemistry. This difficulty necessitates the development of highly specialized and stereoselective strategies.
The primary obstacles to the formation of the β-mannosidic linkage are twofold. Firstly, the anomeric effect thermodynamically favors the formation of the α-anomer, where the anomeric substituent is in an axial orientation. Secondly, the axial orientation of the substituent at the C2 position of the mannose ring sterically hinders the approach of the nucleophile (2-naphthol) to the β-face of the anomeric center. Consequently, standard glycosylation reactions with non-participating protecting groups at C2 tend to yield the α-anomer as the major product.
To overcome these challenges, several innovative methodologies have been developed to enforce the formation of the β-anomer.
Intramolecular Aglycon Delivery (IAD): This powerful strategy involves temporarily tethering the aglycon (2-naphthol) to the mannosyl donor, typically at the C2 position, prior to glycosylation. Upon activation of the anomeric center, the tethered aglycon is delivered intramolecularly to the β-face, ensuring the formation of the 1,2-cis linkage. Various tethering strategies have been explored, including the use of p-methoxybenzyl (PMB) ethers which can be oxidatively coupled to the aglycon. The 2-naphthylmethyl (NAP) ether has also been employed in IAD strategies.
Protecting Group-Directed Strategies: The choice of protecting group at C4 and C6 can profoundly influence stereoselectivity. The use of a rigid 4,6-O-benzylidene acetal (B89532) on the mannosyl donor is a cornerstone of modern β-mannosylation. It is proposed that this group restricts the conformation of the pyranose ring, facilitating the formation of an α-glycosyl triflate intermediate which then undergoes an SN2-like displacement by the nucleophile to yield the β-mannoside. The reaction often requires a pre-activation protocol at low temperatures to form this key intermediate.
Anomeric O-Alkylation: This method involves the direct alkylation of the anomeric hydroxyl group of a mannose derivative with a suitable electrophile. By carefully controlling reaction conditions, such as using cesium carbonate as a base, this approach can favor the formation of the thermodynamically less stable β-anomer under kinetic control.
Table 1: Comparison of Stereoselective β-Mannosylation Strategies
| Methodology | Key Principle | Typical Reagents/Conditions | Stereoselectivity |
|---|---|---|---|
| Intramolecular Aglycon Delivery (IAD) | Aglycon is tethered to the donor (e.g., at C2) and delivered intramolecularly. | Donor with C2 tether (e.g., PMB ether), DDQ for tethering, MeOTf for activation. | Typically excellent and exclusively β. |
| 4,6-O-Benzylidene Directed Glycosylation | A rigid acetal at C4/C6 directs β-face attack via an α-triflate intermediate. | Donor with 4,6-O-benzylidene acetal, sulfoxide (B87167) leaving group, Tf₂O, hindered base, low temp. | High to excellent β-selectivity. |
| Anomeric O-Alkylation | Direct alkylation of the anomeric hydroxyl group under kinetic control. | Mannose lactol, alkyl triflate, Cs₂CO₃. | Good to excellent β-selectivity. |
| Enzymatic Synthesis | Use of glycosyltransferases or glycosidases for stereo- and regiospecific bond formation. | Mannosyltransferase, GDP-mannose; or Mannosidase (transglycosylation). | Exclusively β. |
Protecting Group Chemistry in the Synthesis of 2-Naphthyl-β-D-mannopyranoside Derivatives
The synthesis of any complex oligosaccharide or glycoconjugate relies heavily on the strategic use of protecting groups to mask the numerous hydroxyl groups, allowing for site-specific reactions. In the synthesis of 2-Naphthyl-β-D-mannopyranoside derivatives, protecting groups are essential not only for directing the regiochemical outcome of subsequent reactions but also for influencing the critical stereoselectivity of the glycosylation step itself.
A key concept in complex carbohydrate synthesis is the use of orthogonal protecting groups . This strategy employs a set of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one hydroxyl group while others remain masked. This enables the stepwise construction of larger, branched oligosaccharide structures from a versatile, protected monosaccharide building block.
Common protecting groups used in mannose chemistry include:
Benzyl (B1604629) (Bn) ethers: These are robust groups, stable to a wide range of acidic and basic conditions, and are typically removed by catalytic hydrogenolysis.
Silyl (B83357) ethers (e.g., TBDMS, TBDPS, DEIPS): These groups vary in steric bulk and stability. They are generally removed using fluoride (B91410) ion sources (e.g., TBAF). The diethylisopropylsilyl (DEIPS) group has been used as an orthogonal protecting group in the synthesis of branched mannosides.
Acyl esters (e.g., Acetyl (Ac), Benzoyl (Bz)): These are typically installed using anhydrides or acid chlorides and removed under basic conditions (e.g., Zemplén transesterification).
Acetal groups (e.g., Benzylidene, Isopropylidene): These are used to protect cis or syn-1,2- or 1,3-diols. As discussed, the 4,6-O-benzylidene acetal is particularly crucial for directing β-mannosylation.
Naphthylmethyl (Nap) ethers: Similar to benzyl ethers but can be removed oxidatively (e.g., with DDQ) under conditions that leave benzyl ethers intact, making them valuable in orthogonal strategies.
Levulinoyl (Lev) esters: An orthogonal ester group that can be selectively removed using hydrazine (B178648) hydrate (B1144303) without affecting other esters like acetates or benzoates.
The choice of protecting group at the C2 position is particularly critical in mannosylation. While participating groups like acetyl or benzoyl are used to ensure 1,2-trans glycosylation (yielding α-mannosides), non-participating ether groups like benzyl are required for 1,2-cis (β) glycosylation strategies. The steric and electronic properties of the protecting groups at C2 and C3 have been shown to be critical for achieving high β-selectivity in conjunction with a 4,6-O-benzylidene group.
Table 2: Common Protecting Groups in Mannoside Synthesis
| Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Cleavage Conditions | Notes |
|---|---|---|---|---|
| Benzyl ether | Bn | Benzyl bromide (BnBr), NaH | H₂, Pd/C (Hydrogenolysis) | Robust, widely used permanent protection. |
| p-Methoxybenzyl ether | PMB | PMB-Cl, NaH | DDQ or CAN (Oxidative) | Orthogonal to Benzyl ethers. |
| 2-Naphthylmethyl ether | Nap | Nap-Br, NaH | DDQ or CAN (Oxidative) | Orthogonal to Benzyl ethers. |
| Tert-butyldimethylsilyl ether | TBDMS | TBDMS-Cl, Imidazole | TBAF (Fluoride source) | Protects primary alcohols preferentially. |
| Diethylisopropylsilyl ether | DEIPS | DEIPS-OTf, Lutidine | HF-Pyridine | Orthogonal to other silyl groups. |
| Acetyl ester | Ac | Acetic anhydride, Pyridine | NaOMe/MeOH (Zemplén) | Participating group, directs α-glycosylation. |
| Benzoyl ester | Bz | Benzoyl chloride, Pyridine | NaOMe/MeOH (Zemplén) | Participating group, directs α-glycosylation. |
| Benzylidene acetal | Benzaldehyde dimethyl acetal, CSA | Mild acid or Hydrogenolysis | Used for 4,6-diol protection, directs β-mannosylation. | |
| Levulinoyl ester | Lev | Levulinic acid, DCC | Hydrazine hydrate (NH₂NH₂) | Orthogonal to other esters. |
Methods for Selective Deprotection and Functionalization
The strategic value of the 2-naphthylmethyl (Nap) protecting group is fully realized through the variety of methods available for its selective removal, allowing for the unmasking of a specific hydroxyl group for further functionalization. This selectivity is crucial for the stepwise construction of oligosaccharides.
Catalytic Hydrogenation: One of the key features of the Nap group is its differential reactivity under catalytic hydrogenation compared to other benzyl-type ethers. It has been demonstrated that the Nap group can be selectively cleaved in the presence of p-methoxybenzyl (PMB), benzyl (Bn), and benzylidene groups. arkat-usa.org This selective hydrogenolysis is typically achieved using a palladium on carbon (Pd/C) catalyst. The reaction proceeds with the removal of the extended aromatic system of the Nap group before cleavage of the less substituted benzyl ethers begins. arkat-usa.org This method is particularly advantageous as it operates under mild, neutral conditions. Furthermore, research has shown that Nap ethers can be readily cleaved by hydrogenolysis even in the presence of thioethers, which are known to poison many catalysts and complicate the deprotection of standard benzyl ethers. nih.gov
Oxidative Cleavage: Similar to PMB ethers, Nap ethers can be removed under oxidative conditions. The most common reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). arkat-usa.orguniversiteitleiden.nl This method is often used when hydrogenolysis is not feasible due to the presence of other reducible functional groups in the molecule. However, the selectivity of DDQ between Nap and PMB can be limited, often requiring careful control of reaction conditions.
Acidic Cleavage: While generally stable to acid, specific and powerful acidic reagents have been developed for the selective cleavage of Nap ethers. A novel method utilizes a 10–20 molar excess of hydrogen fluoride/pyridine (HF/Pyridine) in toluene, which was found to cleanly remove a 3-O-Nap ether from a glucose tetraacetate. rsc.orgrsc.orgnih.gov Another innovative and mild method involves the use of a catalytic amount of hydrochloric acid (HCl) in a mixture of hexafluoro-2-propanol (HFIP) and dichloromethane (B109758) (DCM). universiteitleiden.nlacs.org This system has proven effective for the chemoselective deprotection of both PMB and Nap ethers, often with high yields and excellent functional group tolerance. universiteitleiden.nl For instance, the PMB ether on a mannoside was selectively removed, leaving both a primary TBDPS ether and a secondary Nap ether unaffected. universiteitleiden.nl
These diverse deprotection methods provide chemists with a flexible toolkit to strategically incorporate and then remove the Nap group, enabling precise functionalization at specific positions on the mannopyranoside ring.
| Method | Reagents | Selectivity (Groups Left Intact) | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | PMB, Benzyl, Benzylidene | arkat-usa.org |
| Oxidative Cleavage | DDQ | Benzyl, Acyl, Silyl groups | arkat-usa.orguniversiteitleiden.nl |
| Acidic Cleavage (Olah's Reagent) | HF/Pyridine in Toluene | Can differentiate from PMB and silyl ethers with buffering | rsc.org |
| Acidic Cleavage (Catalytic) | cat. HCl in HFIP/DCM | TBDPS, Benzyl, Acyl groups | universiteitleiden.nl |
Regioselective Introduction of Protecting Groups on the Mannopyranoside Moiety
The synthesis of well-defined carbohydrate building blocks for oligosaccharide assembly depends critically on the ability to selectively protect specific hydroxyl groups on the monosaccharide core. rsc.org The D-mannose structure, with its axial hydroxyl group at C-2 and equatorial hydroxyls at C-3 and C-4, presents a unique stereochemical landscape that can be exploited for regioselective functionalization.
Several strategies have been developed to achieve this selectivity:
Exploiting Inherent Reactivity: The primary hydroxyl group at C-6 is the most sterically accessible and nucleophilic, making it the easiest to protect selectively. rsc.org The use of bulky protecting group reagents, such as trityl chloride or large silyl chlorides (e.g., TBDPSCl), under controlled conditions typically results in preferential protection of the C-6 position.
Stannylene Acetal Chemistry: A powerful method for activating specific hydroxyl groups involves the formation of a dibutylstannylene acetal. For mannopyranosides, treatment with dibutyltin (B87310) oxide typically forms an acetal across the C-2 and C-3 hydroxyls. The oxygen atom at C-3 becomes more nucleophilic, allowing for subsequent regioselective alkylation or acylation at this position.
Cyclic Acetal Formation: The formation of benzylidene or isopropylidene acetals is a common strategy to protect vicinal diols. wiley-vch.de In the case of mannopyranosides, a 4,6-O-benzylidene acetal can be readily formed, simultaneously protecting two hydroxyl groups and conformationally locking the pyranose ring. rsc.org This leaves the C-2 and C-3 hydroxyls available for further selective manipulation. More recently, methods for the direct and regioselective 2,3-O-isopropylidenation of α-D-mannopyranosides have been reported, providing a complementary protection pattern. mdpi.com
Enzymatic and Chemoenzymatic Strategies: Biocatalysts offer an alternative route to high regioselectivity. For instance, enzymatic strategies can be employed for the regioselective deprotection of a fully acylated mannoside, exposing a single hydroxyl group for subsequent modification. springernature.com
These methods allow chemists to prepare a variety of partially protected mannoside building blocks, such as those with a free hydroxyl at C-2, C-3, C-4, or C-6. These "glycosyl acceptors" are then ready for coupling with a "glycosyl donor" to form a specific glycosidic linkage, a foundational step in the assembly of oligosaccharides.
| Target Position(s) | Method | Typical Reagents | Reference |
|---|---|---|---|
| 6-OH | Steric Hindrance | Trityl chloride (TrCl), TBDPSCl | rsc.org |
| 3-OH | Stannylene Acetal | 1. Bu₂SnO; 2. Alkyl halide (e.g., Nap-Br) | - |
| 4-OH, 6-OH | Cyclic Acetal | Benzaldehyde dimethyl acetal, CSA | rsc.org |
| 2-OH, 3-OH | Cyclic Acetal | 2-Methoxypropene, TsOH·H₂O | mdpi.com |
Convergent Synthesis Approaches for Complex Mannooligosaccharide Analogs Incorporating Naphthyl Moieties
Convergent synthesis represents an efficient and powerful strategy for the assembly of complex oligosaccharides. morressier.com This approach involves the independent synthesis of protected monosaccharide or small oligosaccharide fragments (building blocks), which are then coupled together in the later stages of the synthesis. This is often more efficient than a linear approach where the sugar chain is extended one monosaccharide at a time.
The use of 2-naphthylmethyl (Nap) ethers is highly advantageous in convergent strategies for synthesizing manno-oligosaccharides. By incorporating Nap groups into the protecting group scheme of a mannoside building block, chemists can create either a glycosyl donor or a glycosyl acceptor with unique deprotection capabilities.
For example, a mannoside can be prepared with a Nap group at a specific position (e.g., C-3) and other permanent protecting groups (like benzyl ethers) at the remaining positions. The anomeric position can be converted into a suitable leaving group (e.g., a trichloroacetimidate (B1259523) or a thioether), creating a glycosyl donor . This donor can then be coupled with a glycosyl acceptor —another monosaccharide with a single free hydroxyl group.
Conversely, a mannoside can be prepared with a temporary protecting group at one position and Nap ethers at others. Selective removal of the temporary group exposes a single hydroxyl, creating a glycosyl acceptor. The orthogonality of the Nap group is key here; it must remain stable during the deprotection of the temporary group and during the subsequent glycosylation reaction.
A significant application of this strategy is in the divergent, or "convergent-divergent," synthesis of oligosaccharide libraries. rsc.org For instance, a core oligosaccharide can be assembled using building blocks containing Nap ethers at various positions. Then, by selectively deprotecting one Nap group at a time using a specific method (e.g., with HF/Pyridine), different branches or modifications can be introduced at various points on the core structure. rsc.org This allows for the efficient generation of a diverse set of complex manno-oligosaccharide analogs from a common intermediate, which is invaluable for studying structure-activity relationships in glycobiology. The incorporation of the naphthyl moiety not only serves a synthetic purpose but can also be a structural component in the final target molecule, as seen in the synthesis of various biologically active compounds. mdpi.com
Enzymatic Hydrolysis and Substrate Specificity of 2 Naphthyl β D Mannopyranoside
2-Naphthyl-β-D-mannopyranoside as a Substrate for Glycoside Hydrolases
2-Naphthyl-β-D-mannopyranoside serves as a specific substrate for the enzyme β-mannosidase (EC 3.2.1.25), a member of the glycoside hydrolase family. The enzymatic reaction involves the hydrolysis of the β-glycosidic bond, leading to the release of D-mannose and the chromogenic compound 2-naphthol (B1666908).
Specificity and Catalytic Activity with β-Mannosidase (EC 3.2.1.25)
β-Mannosidase is an exoglycosidase that specifically targets terminal, non-reducing β-D-mannose residues in various glycoconjugates creative-enzymes.comnih.gov. The enzyme's catalytic mechanism involves a nucleophilic attack on the anomeric carbon of the mannose residue, leading to the cleavage of the glycosidic bond creative-enzymes.com. The specificity of β-mannosidase for the mannose moiety and the β-anomeric configuration is a key determinant of its catalytic activity towards substrates like 2-Naphthyl-β-D-mannopyranoside. While β-mannosidases are known to act on a range of β-D-mannosides, the efficiency of hydrolysis can be influenced by the nature of the aglycone group, in this case, the 2-naphthyl moiety. The enzyme from Cellulomonas fimi, for instance, is known to hydrolyze terminal, non-reducing β-D-mannose residues in β-D-mannosides megazyme.com. The structure of mammalian β-mannosidase reveals important features that underlie its substrate specificity nih.gov.
Enzyme Kinetics and Substrate Affinity (K_m, V_max)
Hydrolysis of Glycosidic Bonds and Release of 2-Naphthol
The enzymatic action of β-mannosidase on 2-Naphthyl-β-D-mannopyranoside results in the hydrolysis of the β-1,4-glycosidic linkage. This cleavage releases the sugar moiety, D-mannose, and the aglycone, 2-naphthol gbiosciences.comoecd.org. 2-Naphthol is a chromogenic and fluorogenic molecule, and its release can be monitored spectrophotometrically or fluorometrically to assay the activity of β-mannosidase gbiosciences.com. The detection of 2-naphthol provides a direct measure of the rate of the enzymatic reaction. This principle is widely used in biochemical assays to screen for enzyme activity and to study enzyme kinetics.
Comparative Substrate Analysis with Related Naphthyl Glycosides
To better understand the substrate specificity of glycoside hydrolases, it is informative to compare the hydrolysis of 2-Naphthyl-β-D-mannopyranoside with that of other structurally related naphthyl glycosides by their respective enzymes.
Interaction with β-Glucosidase Using 2-Naphthyl-β-D-glucopyranoside
β-Glucosidase (EC 3.2.1.21) is an enzyme that hydrolyzes terminal, non-reducing β-D-glucosyl residues from glycosides and oligosaccharides nih.gov. 2-Naphthyl-β-D-glucopyranoside is a substrate for this enzyme. The kinetic parameters for the hydrolysis of the analogous substrate, p-nitrophenyl-β-D-glucopyranoside (pNPG), by various β-glucosidases have been extensively studied. For example, β-glucosidase from Trichoderma reesei exhibits a K_m of 0.19 ± 0.02 mM and a V_max of 29.67 ± 3.25 µmol·min⁻¹·mg⁻¹ for pNPG nih.gov. Another study on β-glucosidases from white rot fungi reported K_m values for pNPG ranging from 0.47 µM to 719 µM, with V_max values from 0.21 µg·min⁻¹ to 9.70 µg·min⁻¹ scirp.org. These values highlight the variability in substrate affinity and catalytic efficiency among different β-glucosidases.
Table 1: Kinetic Parameters of β-Glucosidases with p-Nitrophenyl-β-D-glucopyranoside (pNPG)
| Enzyme Source | K_m (mM) | V_max (µmol·min⁻¹·mg⁻¹) |
| Trichoderma reesei QM 9414 nih.gov | 0.19 ± 0.02 | 29.67 ± 3.25 |
| Aspergillus niger (nBgl3) researchgate.net | 1.73 | Not specified |
| Aspergillus niger (rBgl3) researchgate.net | 1.76 | Not specified |
Note: Data for 2-Naphthyl-β-D-glucopyranoside is not available, hence data for the analogous substrate pNPG is presented.
Interaction with β-Galactosidase Using 2-Naphthyl-β-D-galactopyranoside
β-Galactosidase (EC 3.2.1.23) catalyzes the hydrolysis of terminal, non-reducing β-D-galactose residues from β-D-galactosides. 2-Naphthyl-β-D-galactopyranoside serves as a chromogenic substrate for this enzyme. Kinetic studies are often performed with the analogous substrate o-nitrophenyl-β-D-galactopyranoside (ONPG). For instance, β-galactosidase from Aspergillus oryzae showed a K_m of 0.800 mM and a V_max of 0.0864 (A/min) with ONPG pjlss.edu.pk. β-galactosidase from Lactobacillus plantarum HF571129 exhibited a higher affinity for ONPG with a K_m of 6.644 mM and a V_max of 147.5 µmol·min⁻¹·mg⁻¹ nih.gov.
Table 2: Kinetic Parameters of β-Galactosidases with o-Nitrophenyl-β-D-galactopyranoside (ONPG)
| Enzyme Source | K_m (mM) | V_max (µmol·min⁻¹·mg⁻¹) |
| Aspergillus oryzae pjlss.edu.pk | 0.800 | 0.0864 (A/min) |
| Lactobacillus plantarum HF571129 nih.gov | 6.644 | 147.5 |
Note: Data for 2-Naphthyl-β-D-galactopyranoside is not available, hence data for the analogous substrate ONPG is presented. V_max for A. oryzae is reported in absorbance units per minute.
Interaction with α-Fucosidase Using 2-Naphthyl-α-L-fucopyranoside
While 2-Naphthyl-β-D-mannopyranoside is a substrate for β-mannosidase, the structurally related compound, 2-Naphthyl-α-L-fucopyranoside, is a key substrate for studying the activity of α-fucosidases. α-L-fucosidases are enzymes that cleave fucose residues from glycoconjugates and are involved in various biological processes. In assays, α-fucosidase hydrolyzes 2-Naphthyl-α-L-fucopyranoside, releasing 2-naphthol. This reaction is widely used to evaluate enzyme activity and to understand fucosylation processes in glycoproteins, which is crucial for research in glycobiology and drug development chemimpex.com. The specificity of this interaction allows for the targeted study of α-fucosidase, providing insights into metabolic disorders and aiding in the design of fucosylated drugs chemimpex.com. The chromogenic nature of the released 2-naphthol, especially when coupled with a diazonium salt, provides a convenient method for quantifying enzyme kinetics nih.gov.
Broad-Spectrum Glycosidase Substrate Profiling and Cross-Reactivity
Naphthyl-based glycosides, including 2-Naphthyl-β-D-mannopyranoside and its analogs, are valuable tools for broad-spectrum profiling of glycosidase activities. Due to the diverse family of glycosidases, which often have overlapping specificities, a panel of substrates is necessary to characterize the enzymatic profile of a biological sample researchgate.net. Unsubstituted naphthyl compounds are particularly useful for detecting a range of glycosidases bohrium.com. For instance, while 1-naphthyl derivatives are sometimes preferred for α-mannosidase and β-galactosidase, 2-naphthyl glycosides are effective for other enzymes bohrium.com. This approach, known as activity-based glycosidase profiling, can reveal the active state of numerous enzymes simultaneously, even without prior knowledge of their natural substrates researchgate.net. By using a library of substrates with different sugar moieties (e.g., mannose, glucose, galactose) attached to the 2-naphthyl group, researchers can assess the cross-reactivity of enzymes and identify the dominant glycosidase activities within a complex mixture google.comnih.gov.
| Substrate | Primary Target Enzyme | Enzyme Class |
|---|---|---|
| 2-Naphthyl-β-D-mannopyranoside | β-Mannosidase | Glycoside Hydrolase |
| 2-Naphthyl-α-L-fucopyranoside | α-L-Fucosidase | Glycoside Hydrolase |
| 2-Naphthyl-β-D-glucopyranoside | β-Glucosidase | Glycoside Hydrolase |
| 2-Naphthyl-α-D-glucopyranoside | α-Glucosidase | Glycoside Hydrolase |
Enzymatic Inhibition Studies Employing 2-Naphthyl-β-D-mannopyranoside and Its Derivatives
Identification of Glycosidase Inhibitors
2-Naphthyl-β-D-mannopyranoside serves as a crucial reagent in the screening and identification of glycosidase inhibitors. A common method is the thin-layer chromatography (TLC) bioautographic assay researchgate.net. In this technique, potential inhibitors are separated on a TLC plate, which is then sprayed with the target enzyme (e.g., β-mannosidase). After a brief incubation, the plate is treated with a solution of 2-Naphthyl-β-D-mannopyranoside and a colorimetric coupling agent like Fast Blue B salt researchgate.net. In areas where the enzyme is active, it hydrolyzes the substrate, releasing 2-naphthol, which reacts with the salt to produce a colored background (typically purple) researchgate.netmacewan.ca. Areas on the plate containing an active inhibitor will show up as clear or white zones, indicating where the enzymatic reaction has been blocked macewan.ca. This method allows for the rapid and effective screening of complex mixtures, such as plant extracts, for potential therapeutic agents researchgate.net.
Mechanistic Insights into Enzyme Inhibition
Beyond identifying inhibitors, assays using 2-Naphthyl-β-D-mannopyranoside can provide insights into the mechanism of enzyme inhibition. By measuring the rate of hydrolysis at different substrate and inhibitor concentrations, researchers can determine the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive) nih.gov. For example, in competitive inhibition, the inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration nih.gov. Kinetic parameters such as the Michaelis constant (Km) and the inhibition constant (Ki) can be calculated from graphical plots of the reaction data nih.gov. These mechanistic studies are fundamental to understanding how an inhibitor functions and are a critical step in the development of new therapeutic drugs that target specific glycosidases nih.gov.
Role in Enzymatic Assays for Glycosidase Activity Detection
Chromogenic and Fluorogenic Applications in Biochemical Assays
The primary application of 2-Naphthyl-β-D-mannopyranoside is in chromogenic and fluorogenic assays for detecting glycosidase activity nih.gov. The principle of these assays is the enzymatic cleavage of the glycosidic bond, which liberates the aglycone, 2-naphthol gbiosciences.com.
Chromogenic Assays: In these colorimetric methods, the released 2-naphthol is coupled with a diazonium salt, such as Fast Blue B salt or hexazonium p-rosaniline researchgate.netgbiosciences.com. This reaction forms a distinctly colored azo dye, which is stable and can be quantified using a spectrophotometer researchgate.net. The intensity of the color produced is directly proportional to the amount of 2-naphthol released and, therefore, to the activity of the enzyme. This method is robust, relatively simple, and widely used for quantifying enzyme activity in various biological samples researchgate.netcngb.org.
Fluorogenic Assays: Alternatively, the release of 2-naphthol can be detected by its intrinsic fluorescence bohrium.comgbiosciences.com. Naphthols exhibit fluorescence when excited with ultraviolet light, providing a highly sensitive detection method. Fluorogenic assays are often more sensitive than chromogenic ones, allowing for the detection of lower levels of enzyme activity. This makes them particularly useful for applications where the enzyme concentration is minimal or when high-throughput screening is required nih.gov.
| Feature | Chromogenic Assay | Fluorogenic Assay |
|---|---|---|
| Principle | Released 2-naphthol reacts with a coupling agent to form a colored dye. | Intrinsic fluorescence of released 2-naphthol is measured. |
| Detection Method | Spectrophotometry (Visible Light) | Fluorometry (UV Excitation) |
| Key Reagent | Diazonium Salt (e.g., Fast Blue B) | None (detection of product itself) |
| Sensitivity | Moderate | High |
| Common Use | Enzyme quantification, TLC bioautography | High-throughput screening, low-level detection |
Bioautographic Methods for Screening Enzyme Inhibitors in Complex Matrices
Bioautography is a powerful technique that combines thin-layer chromatography (TLC) with a biological or biochemical detection method. This approach is particularly useful for the rapid screening of enzyme inhibitors within complex mixtures, such as plant extracts or microbial broths. The use of 2-Naphthyl-β-D-mannopyranoside as a substrate is integral to a specific bioautographic assay designed to detect inhibitors of β-mannosidase.
The fundamental principle of this assay involves the enzymatic release of 2-naphthol from 2-Naphthyl-β-D-mannopyranoside, which then reacts with a chromogenic agent, most commonly Fast Blue B salt, to produce a distinctively colored background on the TLC plate. nih.gov In areas on the plate where a β-mannosidase inhibitor is present, the enzymatic hydrolysis of the substrate is prevented or reduced. Consequently, no 2-naphthol is released, and no colored product is formed, resulting in the appearance of a clear or white spot against the colored background. nih.gov This allows for the direct visualization and identification of inhibitory compounds.
This method has been successfully applied for the detection of inhibitors for other glycosidases, such as α- and β-glucosidases, using their corresponding 2-naphthyl glycoside substrates. nih.gov By analogy, this established methodology provides a robust framework for the high-throughput screening of potential β-mannosidase inhibitors.
The general procedure for this TLC bioautographic assay is outlined below:
| Step | Procedure | Purpose |
| 1. Chromatographic Separation | The complex mixture (e.g., plant extract) is applied to a TLC plate and developed in a suitable solvent system. | To separate the individual components of the mixture based on their physicochemical properties. |
| 2. Enzyme Application | The developed and dried TLC plate is sprayed with a solution of β-mannosidase in an appropriate buffer. | To evenly distribute the enzyme over the separated compounds. |
| 3. Incubation | The plate is incubated under conditions (temperature and time) optimal for the activity of the specific β-mannosidase being used. | To allow for the enzymatic reaction to occur in the absence of inhibitors. |
| 4. Substrate and Chromogen Application | The plate is then sprayed with a solution containing 2-Naphthyl-β-D-mannopyranoside and Fast Blue B salt. | To provide the substrate for the enzyme and the chromogenic reagent for color development. |
| 5. Visualization | A colored background (typically purple or reddish-brown) develops across the plate, with the exception of areas containing inhibitory compounds, which appear as clear or white spots. | To visualize and identify the location of the enzyme inhibitors on the chromatogram. |
This bioautographic method offers several advantages, including its simplicity, speed, and ability to screen multiple samples simultaneously, making it an invaluable tool in the search for novel enzyme inhibitors from natural sources.
Computational Investigations and Spectroscopic Characterization in Glycoscience
Molecular Docking Analyses of 2-Naphthyl-β-D-mannopyranoside and Enzyme Interactions
Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interactions between ligands, such as 2-Naphthyl-β-D-mannopyranoside, and their target enzymes.
Computational docking studies on derivatives of mannopyranosides have provided valuable insights into their binding mechanisms with various enzymes. For instance, molecular docking of methyl α-D-mannopyranoside derivatives with the H5N1 influenza A virus has revealed significant binding affinities. These studies indicate that the interactions are primarily non-bonding, involving hydrogen bonds and hydrophobic interactions. While specific studies on 2-Naphthyl-β-D-mannopyranoside are not extensively documented in publicly available research, the general principles of mannopyranoside binding can be extrapolated. The naphthyl group, being a large, hydrophobic moiety, is expected to play a significant role in the binding orientation, likely favoring interactions with hydrophobic pockets within the enzyme's active site. The mannopyranoside portion would be anticipated to form hydrogen bonds with polar amino acid residues, a common feature in carbohydrate-protein recognition.
| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Methyl 6-O-cinnamoyl-α-d-mannopyranoside | H5N1 Influenza A Virus (6VMZ) | -7.2 | Not specified in available literature |
| Methyl 6-O-benzenesulfonyl-α-d-mannopyranoside | H5N1 Influenza A Virus (6VMZ) | -7.0 | Not specified in available literature |
This table presents data from related mannopyranoside derivatives to illustrate the principles of binding affinity evaluation. Specific data for 2-Naphthyl-β-D-mannopyranoside is not currently available in the reviewed literature.
Conformational Studies of the Mannopyranoside Moiety and Glycosidic Linkage
The biological activity of glycosides is intrinsically linked to their three-dimensional structure. Conformational analysis provides a detailed picture of the spatial arrangement of atoms in a molecule, which is crucial for understanding its interactions with biological targets.
The six-membered mannopyranoside ring typically adopts a chair conformation, which is the most stable arrangement. The two primary chair conformations are designated as 4C1 (where carbon atoms 4 and 1 are on opposite sides of the plane defined by C2, C3, C5, and the ring oxygen) and 1C4. For most D-mannopyranosides, the 4C1 conformation is predominant as it allows for the majority of the bulky hydroxyl groups to occupy equatorial positions, thus minimizing steric strain. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are pivotal in determining the preferred ring conformation in solution.
The conformation of the mannopyranoside ring and the orientation of the glycosidic linkage can be influenced by the nature of the aglycone (the non-sugar part, in this case, the 2-naphthyl group) and the surrounding solvent. A bulky substituent like the 2-naphthyl group can potentially influence the conformational equilibrium of the pyranose ring, although significant distortion from the preferred 4C1 chair is generally energetically unfavorable. The solvent environment plays a critical role in stabilizing different conformations through hydrogen bonding and dielectric effects. In polar solvents, conformations that maximize exposure of polar groups to the solvent may be favored. Conversely, in nonpolar environments, intramolecular interactions might become more dominant in dictating the conformation.
Kinetic Isotope Effect Studies in Glycosylation Reaction Mechanisms
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the transition state structures of chemical reactions, including the fundamentally important glycosylation reactions. By measuring the effect of isotopic substitution on the reaction rate, detailed insights into the bonding and geometry of the transition state can be obtained. Primary 13C KIEs, in particular, have been instrumental in dissecting the mechanisms of both α- and β-mannopyranoside formations. nih.gov
Although a specific KIE study on the glycosylation reaction to form 2-Naphthyl-β-D-mannopyranoside is not extensively documented in the cited literature, the principles and findings from related mannopyranoside systems offer significant insights. For instance, studies on the formation of β-mannopyranosides through chemical glycosylation have revealed associative transition states. nih.gov This suggests that both the glycosyl donor and the acceptor are involved in the rate-determining step.
In a representative study, the primary 13C KIEs for the formation of β-mannopyranosides were determined using a natural abundance NMR method. nih.gov These experimental values, when compared with computed KIEs for different proposed transition states, provide strong evidence for a particular reaction pathway. For the formation of a β-mannoside, a concerted transition state has been identified where the pyranose ring adopts a B₂,₅ conformation. nih.gov This conformation is stabilized by a hydrogen bond between the acceptor alcohol and the O3 of the donor. nih.gov
The table below presents experimentally determined and computed primary 13C KIE values for the formation of a model β-mannopyranoside system, which serves as a valuable reference for understanding the glycosylation mechanism of compounds like 2-Naphthyl-β-D-mannopyranoside. nih.gov
| Entry | Reactant | KIE (Experimental, 25 °C) | KIE (Computed) | Proposed Transition State Conformation |
| 1 | β-Mannopyranoside derivative | 1.018 | 1.021 | B₂,₅ |
Data sourced from a study on the mechanisms of chemical glycosylation. nih.gov
The close agreement between the experimental and computed KIE values lends strong support to the proposed associative transition state. This mechanistic insight is crucial for the rational optimization of reaction conditions to favor the formation of desired glycosidic linkages, such as the β-linkage in 2-Naphthyl-β-D-mannopyranoside. The dissociative character of the transition state, which can be inferred from the magnitude of the KIE, has a direct bearing on the stereoselectivity of the glycosylation reaction. nih.gov
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural and conformational analysis of glycosides, including 2-Naphthyl-β-D-mannopyranoside. nih.gov A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, often coupled with theoretical calculations, provides a detailed picture of the molecule's three-dimensional structure in solution. doi.org
The conformational analysis of the mannopyranoside ring and the orientation of the 2-naphthyl aglycone are key to understanding its biological activity and interactions. The ¹H NMR spectrum provides crucial information through chemical shifts and scalar coupling constants (J-values). The magnitude of the vicinal coupling constants (³J(H,H)) can be used to determine the dihedral angles between adjacent protons, which in turn helps to define the chair or boat conformation of the pyranose ring. For instance, a large ³J(H1,H2) coupling constant is typically indicative of a trans-diaxial relationship between H-1 and H-2.
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), are particularly powerful for conformational elucidation. researchgate.net These experiments detect through-space interactions between protons that are in close proximity. For 2-Naphthyl-β-D-mannopyranoside, NOE cross-peaks between protons of the naphthyl group and protons on the mannopyranoside ring (e.g., H-1, H-3, H-5) can define the preferred orientation of the aglycone relative to the sugar moiety.
¹³C NMR chemical shifts are also sensitive to the glycoside's conformation. nih.gov Deviations from expected chemical shifts, based on additive rules, can indicate conformational distortions or specific intramolecular interactions. nih.gov
The following table summarizes the key NMR parameters and their application in the conformational analysis of glycosides like 2-Naphthyl-β-D-mannopyranoside.
| NMR Parameter | Information Obtained | Application to 2-Naphthyl-β-D-mannopyranoside |
| ¹H Chemical Shifts | Electronic environment of protons | Elucidation of the anomeric configuration (α or β) |
| ³J(H,H) Coupling Constants | Dihedral angles between protons | Determination of the pyranose ring conformation (e.g., ⁴C₁ chair) |
| NOE/ROE Cross-Peaks | Through-space proximity of protons | Defining the conformation around the glycosidic linkage (Φ and Ψ torsion angles) and the orientation of the 2-naphthyl group |
| ¹³C Chemical Shifts | Carbon skeleton and electronic environment | Confirmation of the overall structure and detection of conformational effects |
By integrating the experimental NMR data with computational methods, such as molecular mechanics or density functional theory calculations, a refined and optimized three-dimensional structure of 2-Naphthyl-β-D-mannopyranoside in solution can be generated. doi.org This comprehensive structural understanding is fundamental to correlating its conformation with its function in glycoscience.
In Vitro Biological Activity and Mechanistic Insights of 2 Naphthyl β D Mannopyranoside
Investigation of Antagonistic Properties Against Bacterial Adhesion Mechanisms
Bacterial adhesion to host cells is a critical initial step in the pathogenesis of many infections. This process is often mediated by lectins, which are proteins on the bacterial surface that bind to specific carbohydrate structures on host cells. Consequently, molecules that can block these lectins, known as antagonists, are a promising area for anti-infective research.
Interference with Lectin-Mediated Binding (e.g., FimH Lectin)
The FimH lectin, located at the tip of type 1 fimbriae on many pathogenic strains of Escherichia coli, is a well-studied therapeutic target. It specifically binds to mannose-containing glycoproteins on the surface of host cells, facilitating bacterial attachment and subsequent infection. While various mannoside derivatives have been synthesized and tested as FimH antagonists, a review of the scientific literature reveals a lack of specific studies investigating 2-Naphthyl-β-D-mannopyranoside for this activity. Therefore, there is currently no published data to confirm or quantify its ability to interfere with FimH lectin-mediated binding.
In Vitro Studies on Antimicrobial Effects Against Specific Microorganisms
Direct antimicrobial activity, wherein a compound inhibits the growth of or kills microorganisms, is a key measure of its potential as a therapeutic agent. This section reviews the available data on the effects of 2-Naphthyl-β-D-mannopyranoside against specific bacteria and fungi.
Antibacterial Activity Against Bacterial Strains (e.g., Escherichia coli, Bacillus subtilis, Streptococcus mutans)
Despite the investigation of various naphthyl derivatives and other mannopyranosides for antibacterial properties, dedicated in vitro studies to determine the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) of 2-Naphthyl-β-D-mannopyranoside against key bacterial strains such as Escherichia coli, Bacillus subtilis, and Streptococcus mutans are not prominent in the available scientific literature. While some naphthyl-substituted compounds have shown activity, this cannot be extrapolated to 2-Naphthyl-β-D-mannopyranoside without specific experimental evidence. researchgate.netumsha.ac.irnih.gov
Antifungal Activity Against Fungal Strains (e.g., Candida albicans, Aspergillus niger)
Similarly, the antifungal potential of 2-Naphthyl-β-D-mannopyranoside has not been a focus of published research. There is a lack of specific studies evaluating its efficacy against common fungal pathogens like Candida albicans and Aspergillus niger. While broader categories of mannopyranoside derivatives have been explored for antifungal effects, data specific to the 2-naphthyl variant is not currently available. nih.gov
Mechanistic Basis of Antimicrobial Action (e.g., Interference with Bacterial Adhesion, Enzyme Modulation)
Given the absence of confirmed antimicrobial or anti-adhesion activity for 2-Naphthyl-β-D-mannopyranoside in the scientific literature, its mechanistic basis of action in these areas remains uncharacterized. Any potential mechanism, such as enzyme modulation or disruption of cellular processes, would first require foundational studies demonstrating a consistent biological effect.
Modulation of Carbohydrate Metabolism-Related Enzymes (Mechanistic Aspects)
While direct antimicrobial and antagonistic activities of 2-Naphthyl-β-D-mannopyranoside are not well-documented, the compound has a recognized application in the study of carbohydrate metabolism. Specifically, it functions as a chromogenic or fluorogenic substrate for certain glycosidase enzymes. nih.govbohrium.com
Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds, playing a crucial role in the breakdown of complex carbohydrates. The activity of these enzymes can be detected and quantified using synthetic substrates that release a detectable molecule upon cleavage.
2-Naphthyl-β-D-mannopyranoside is designed to be a substrate for β-mannosidase, an enzyme that specifically cleaves terminal β-linked mannose residues. The mechanism of its use in enzyme assays is as follows:
Enzymatic Cleavage: In the presence of β-mannosidase, the glycosidic bond in 2-Naphthyl-β-D-mannopyranoside is hydrolyzed.
Product Release: This reaction releases the D-mannose sugar and the aglycone, 2-naphthol (B1666908).
Detection: While the parent compound is not fluorescent, the released 2-naphthol molecule is. acs.orgfranklycaroline.com The fluorescence intensity of 2-naphthol can be measured (typically with excitation around 320 nm and emission between 350-420 nm), which is directly proportional to the amount of substrate cleaved. franklycaroline.comfranklycaroline.com This allows researchers to precisely quantify the rate of the enzymatic reaction.
This application is crucial for characterizing enzyme kinetics, screening for enzyme inhibitors, and diagnosing diseases related to glycosidase deficiencies. The use of naphthyl-based glycosides as substrates is a well-established method in biochemistry. nih.govbohrium.comnih.gov
| Component | Role in Assay | Initial State | Final State (Post-Enzyme Action) |
|---|---|---|---|
| 2-Naphthyl-β-D-mannopyranoside | Enzyme Substrate | Intact molecule, non-fluorescent | Cleaved |
| β-Mannosidase | Enzyme (Catalyst) | Active | Unchanged (catalyst) |
| 2-Naphthol | Reporter Moiety | Covalently bound to mannose | Released, fluorescent |
| D-Mannose | Sugar Moiety | Covalently bound to 2-naphthol | Released |
| Signal Detection | Quantification | No/Baseline fluorescence | Increased fluorescence, proportional to enzyme activity |
Advanced Research Perspectives and Emerging Applications in Chemical Biology
Development of Novel Glycosidase Probes and Biosensors Utilizing Naphthyl Glycosides
Naphthyl glycosides, in general, are valuable tools in the development of probes and biosensors for detecting glycosidase activity. The underlying principle involves the enzymatic cleavage of the glycosidic bond, which liberates the naphthyl group. This release can be detected and quantified, often through fluorescence or colorimetric methods, providing a measure of enzyme activity.
Detailed Research Findings:
While specific studies detailing the use of 2-Naphthyl-β-D-mannopyranoside as a probe for β-mannosidase are not extensively documented, the broader class of naphthyl-based glycosides serves as a well-established platform for enzyme activity assays. For instance, analogous compounds like 2-naphthyl-α-D-glucopyranoside are utilized as substrates for α-glucosidase, where the release of 2-naphthol (B1666908) is detected. This detection can be enhanced by coupling the released 2-naphthol with a suitable staining reagent to form a colored azo-dye.
The development of biosensors often involves immobilizing the glycosidase enzyme and measuring changes in the local environment upon substrate binding and turnover. While specific biosensors based on 2-Naphthyl-β-D-mannopyranoside are not described in available literature, the potential exists to develop such tools for sensitive and selective detection of β-mannosidase activity in various biological samples.
Interactive Data Table: Comparison of Reporter Groups in Glycosidase Assays
| Reporter Group | Detection Method | Advantages | Disadvantages |
| p-Nitrophenyl | Colorimetric | Simple, inexpensive | Lower sensitivity |
| Methylumbelliferyl | Fluorometric | High sensitivity | pH sensitive |
| Naphthyl | Colorimetric/Fluorometric | Versatile, potential for high sensitivity | May require coupling agents for colorimetric detection |
Rational Design and Synthesis of Glycomimetics Based on the 2-Naphthyl-β-D-mannopyranoside Scaffold
Glycomimetics are molecules that mimic the structure and/or function of carbohydrates. They are often designed to have improved properties, such as enhanced stability, bioavailability, or inhibitory activity against carbohydrate-processing enzymes. The 2-Naphthyl-β-D-mannopyranoside scaffold, with its distinct hydrophobic and hydrophilic domains, presents a potential starting point for the rational design of novel glycomimetics targeting mannose-recognizing proteins.
Detailed Research Findings:
The synthesis of β-D-mannopyranosides can be challenging due to the stereochemistry at the anomeric carbon. However, various synthetic strategies have been developed to overcome these hurdles. While a specific, detailed synthesis of 2-Naphthyl-β-D-mannopyranoside is not readily found in prominent literature, general methods for the synthesis of aryl β-D-mannopyranosides can be inferred. These often involve multi-step procedures with careful protection and deprotection of hydroxyl groups.
The rational design of glycomimetics based on this scaffold could involve modifications to both the naphthyl and mannose moieties. For example, altering the substitution pattern on the naphthyl ring could modulate hydrophobicity and binding interactions. Modifications to the mannose ring, such as replacing the ring oxygen with sulfur (thiomannosides) or nitrogen (iminosugars), could lead to compounds with enhanced stability against enzymatic hydrolysis and potentially potent inhibitory activity against β-mannosidases.
Integration of Computational and Experimental Approaches for Glycoscience Discovery
The synergy between computational modeling and experimental validation is a powerful paradigm in modern glycoscience. Computational methods, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding modes of glycosides with their target enzymes and can guide the rational design of new probes and inhibitors.
Detailed Research Findings:
While specific computational studies on the interaction of 2-Naphthyl-β-D-mannopyranoside with β-mannosidase are not prevalent, computational approaches are widely used to study the mechanisms of glycosidases. These studies help to elucidate the conformational changes that occur during substrate binding and catalysis. For instance, molecular dynamics simulations can reveal the dynamic nature of the enzyme-substrate complex and identify key amino acid residues involved in the interaction.
Experimental techniques such as X-ray crystallography and NMR spectroscopy can provide atomic-level structural information of glycosidase-ligand complexes. This data is invaluable for validating and refining computational models. The integration of these approaches can accelerate the discovery and optimization of new glycomimetics with desired biological activities.
Future Directions in the Study of Glycosidic Linkage Formation and Enzyme Mechanisms in Biological Contexts
Understanding the formation and cleavage of glycosidic bonds is fundamental to glycobiology. Future research will likely focus on developing more sophisticated tools and methods to study these processes in their native biological environments.
Future Perspectives:
Development of Novel Probes: There is a continuing need for more sensitive and specific probes to study glycosidase activity in living cells and organisms. The development of photoactivatable or "caged" versions of 2-Naphthyl-β-D-mannopyranoside could allow for the spatiotemporal control of substrate release and the study of enzyme activity with high precision.
Advanced Glycomimetics: The design of glycomimetics with tailored properties will continue to be a major focus. This includes the development of inhibitors with high selectivity for specific β-mannosidases, which could have therapeutic applications in diseases where these enzymes are dysregulated.
In-depth Mechanistic Studies: The combination of advanced computational methods with sophisticated experimental techniques, such as time-resolved crystallography and single-molecule enzymology, will provide unprecedented insights into the catalytic mechanisms of glycosidases. This knowledge will be crucial for the design of next-generation enzyme inhibitors and modulators.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Naphthyl-β-D-mannopyranoside, and how can regioselectivity be controlled during glycosylation?
- Methodological Answer : The synthesis typically involves protecting group strategies to ensure regioselectivity. For example, benzoylation or acetylation of hydroxyl groups can direct glycosylation to specific positions . Koenigs-Knorr or Schmidt trichloroacetimidate methods are commonly used for β-mannoside formation, but steric hindrance from the naphthyl group may require modified conditions (e.g., Lewis acid catalysts like BF₃·Et₂O). Monitoring via TLC and HPLC with evaporative light scattering detection (ELSD) ensures purity .
Q. How can structural characterization of 2-Naphthyl-β-D-mannopyranoside derivatives be validated experimentally?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR identifies anomeric configuration (β-linkage: J₁,₂ ≈ 1–2 Hz) and substitution patterns .
- XRD : Single-crystal X-ray diffraction confirms absolute stereochemistry and spatial arrangement, as demonstrated for methyl α-D-mannopyranoside derivatives .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation pathways .
Q. What biochemical assays are suitable for preliminary screening of 2-Naphthyl-β-D-mannopyranoside’s lectin-binding activity?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) with lectins like concanavalin A. Competitive ELISA with p-nitrophenyl glycoside derivatives can also assess inhibition potency .
Advanced Research Questions
Q. How can contradictory data on 2-Naphthyl-β-D-mannopyranoside’s binding affinity across different lectin assays be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (pH, temperature) or lectin oligomerization states. Validate results using orthogonal methods:
- SPR vs. ITC : Compare kinetic (SPR) and thermodynamic (ITC) data to distinguish entropy-driven vs. enthalpy-driven binding .
- Crystallography : Co-crystallize the compound with lectins (e.g., concanavalin A) to identify binding site clashes or water-mediated interactions missed in solution studies .
Q. What computational strategies predict the impact of naphthyl substitution on β-D-mannopyranoside’s conformational stability?
- Methodological Answer : Perform molecular dynamics (MD) simulations with force fields (e.g., GLYCAM06) to analyze ring puckering (⁴C₁ vs. ¹C₄) and naphthyl group orientation. Density functional theory (DFT) calculates torsional energy barriers, while docking studies (AutoDock Vina) model lectin interactions .
Q. How can synthetic byproducts or degradation products of 2-Naphthyl-β-D-mannopyranoside be systematically identified and quantified?
- Methodological Answer : Use LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) for separation. Compare fragmentation patterns with synthetic standards. Stability studies under varied pH/temperature conditions (e.g., 40°C, 75% RH) accelerate degradation pathways .
Q. What strategies mitigate challenges in scaling up 2-Naphthyl-β-D-mannopyranoside synthesis without compromising stereochemical purity?
- Methodological Answer : Optimize catalytic systems (e.g., glycosyl iodides with AgOTf) for higher yields. Implement continuous-flow reactors to control exothermic reactions and reduce side products. Monitor anomeric purity via ¹H NMR integration of α/β anomer peaks .
Data Analysis & Validation
Q. How should researchers address low reproducibility in enzymatic hydrolysis assays involving 2-Naphthyl-β-D-mannopyranoside?
- Methodological Answer : Standardize enzyme sources (e.g., recombinant α-mannosidases) and pre-incubate at assay temperature to eliminate latency. Include internal controls (e.g., 4-methylumbelliferyl glycosides) and normalize activity to protein concentration (Bradford assay) .
Q. What statistical approaches are recommended for analyzing dose-response data in 2-Naphthyl-β-D-mannopyranoside’s bioactivity studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
